molecular formula C9H6BrClN4O B6357456 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide CAS No. 1438853-57-6

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide

Cat. No. B6357456
M. Wt: 301.53 g/mol
InChI Key: ALGLHCFROQVWRL-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide (5-Br-2-CPPA) is an organic compound belonging to the class of pyrazole derivatives. It is a white crystalline solid that is soluble in water, alcohol and other polar solvents. 5-Br-2-CPPA has been studied extensively for its various properties and applications in the field of chemistry, biology and medicine.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide involves the reaction of 3-chloro-2-pyridinecarboxylic acid with 5-bromo-3-hydrazinyl-1H-pyrazole-4-carboxylic acid to form the desired product.

Starting Materials
3-chloro-2-pyridinecarboxylic acid, 5-bromo-3-hydrazinyl-1H-pyrazole-4-carboxylic acid

Reaction
Step 1: 3-chloro-2-pyridinecarboxylic acid is reacted with thionyl chloride to form 3-chloro-2-pyridinecarboxylic acid chloride., Step 2: The resulting acid chloride is then reacted with ammonia to form 3-chloro-2-pyridinecarboxamide., Step 3: 5-bromo-3-hydrazinyl-1H-pyrazole-4-carboxylic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the activated ester., Step 4: The activated ester is then reacted with the 3-chloro-2-pyridinecarboxamide to form the desired product, 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide.

Scientific Research Applications

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide has been widely studied for its various applications in the field of scientific research. It has been used in the synthesis of various organic compounds, such as amides, esters, and heterocyclic compounds. It has also been used in the synthesis of pharmaceutical compounds, such as antifungal agents and antibiotics. 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide has also been used as a catalyst in the synthesis of various organic molecules.

Mechanism Of Action

The exact mechanism of action of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide is not known. However, it is believed that it acts as an inhibitor of enzymes involved in the biosynthesis of cell wall components in bacteria. It is thought that 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide binds to the active sites of these enzymes and prevents them from functioning normally.

Biochemical And Physiological Effects

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide has been studied extensively for its biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, as well as anti-inflammatory and anti-cancer effects. In addition, it has been shown to have immunomodulatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide has several advantages in laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of experiments. It is also relatively stable and can be stored for long periods of time. However, 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide is toxic and may cause irritation if it comes into contact with skin or eyes.

Future Directions

The potential applications of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide are vast and there are many potential future directions for its use. Some potential future directions include the development of new pharmaceutical compounds, the use of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide as a catalyst in organic synthesis, and the development of new methods for its synthesis. Additionally, further research into the biochemical and physiological effects of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide could lead to the development of novel therapeutic agents.

properties

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN4O/c10-7-4-6(8(12)16)15(14-7)9-5(11)2-1-3-13-9/h1-4H,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGLHCFROQVWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193718
Record name 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

CAS RN

1438853-57-6
Record name 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438853-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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